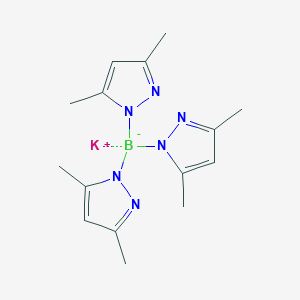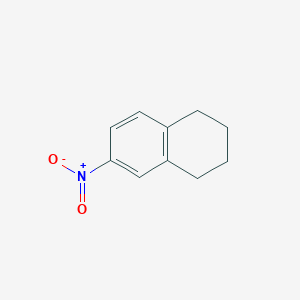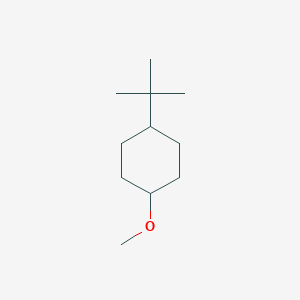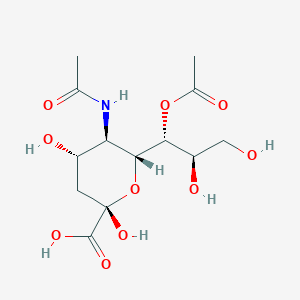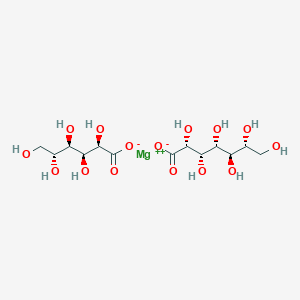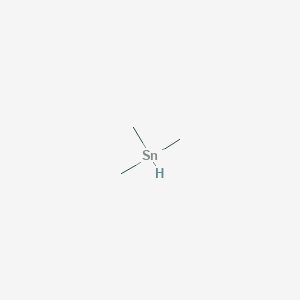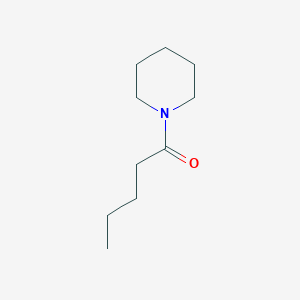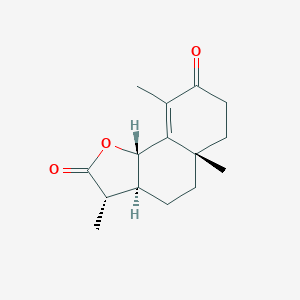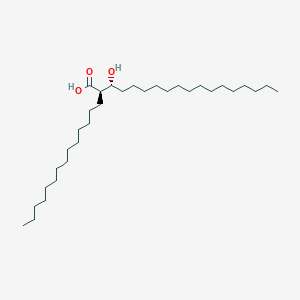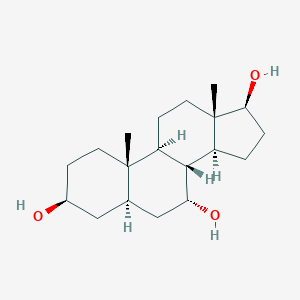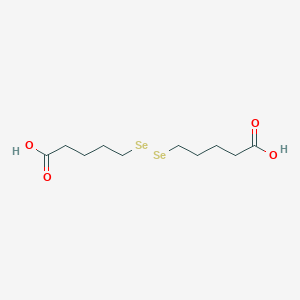
Diselenodi-n-valeric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenodi-n-valeric acid (DV) is a synthetic organic compound with a molecular formula of C5H9O2Se2. It is a derivative of valeric acid, which is a saturated fatty acid. DV is a member of the selenocarboxylic acid family, which has gained significant attention due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Diselenodi-n-valeric acid has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, antitumor, and antimicrobial properties. Diselenodi-n-valeric acid has been used in various scientific research applications, including:
1. Antioxidant activity: Diselenodi-n-valeric acid has been shown to possess potent antioxidant activity. It can scavenge free radicals and prevent oxidative damage to cells.
2. Antitumor activity: Diselenodi-n-valeric acid has been studied for its potential antitumor activity. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
3. Antimicrobial activity: Diselenodi-n-valeric acid has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of Diselenodi-n-valeric acid is not fully understood. However, it is believed that Diselenodi-n-valeric acid exerts its therapeutic effects by modulating various signaling pathways in cells. Diselenodi-n-valeric acid has been shown to activate the Nrf2/Keap1 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Diselenodi-n-valeric acid has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
Diselenodi-n-valeric acid has been shown to exert various biochemical and physiological effects. It has been shown to:
1. Increase the expression of antioxidant and detoxification enzymes.
2. Inhibit the growth of cancer cells and induce apoptosis.
3. Reduce inflammation.
4. Improve insulin sensitivity.
5. Improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Diselenodi-n-valeric acid has several advantages and limitations for lab experiments. The advantages include:
1. High purity and yield can be achieved through optimized synthesis methods.
2. Diselenodi-n-valeric acid has potent antioxidant, antitumor, and antimicrobial properties.
3. Diselenodi-n-valeric acid can modulate various signaling pathways in cells.
The limitations of Diselenodi-n-valeric acid for lab experiments include:
1. The synthesis process requires careful handling of chemicals due to their hazardous nature.
2. The mechanism of action of Diselenodi-n-valeric acid is not fully understood.
3. Diselenodi-n-valeric acid may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
Diselenodi-n-valeric acid has shown promising results in various scientific research applications. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some future directions for research on Diselenodi-n-valeric acid include:
1. Investigating the potential of Diselenodi-n-valeric acid as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
2. Studying the pharmacokinetics and pharmacodynamics of Diselenodi-n-valeric acid to optimize its therapeutic efficacy.
3. Evaluating the safety and toxicity of Diselenodi-n-valeric acid in preclinical and clinical studies.
Conclusion
In conclusion, Diselenodi-n-valeric acid is a synthetic organic compound with potential therapeutic applications. It possesses potent antioxidant, antitumor, and antimicrobial properties and can modulate various signaling pathways in cells. The synthesis of Diselenodi-n-valeric acid requires careful handling of chemicals due to their hazardous nature. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of Diselenodi-n-valeric acid.
Synthesemethoden
Diselenodi-n-valeric acid can be synthesized through the reaction of valeric acid with selenium dioxide and sulfuric acid. The reaction leads to the formation of Diselenodi-n-valeric acid and water. The chemical reaction can be represented as follows:
C5H11COOH + SeO2 + H2SO4 → C5H9O2Se2 + H2O + SO2
The synthesis of Diselenodi-n-valeric acid has been optimized to yield high purity and yield. However, the synthesis process requires careful handling of chemicals due to their hazardous nature.
Eigenschaften
CAS-Nummer |
18285-95-5 |
|---|---|
Produktname |
Diselenodi-n-valeric acid |
Molekularformel |
C10H18O4Se2 |
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
5-(4-carboxybutyldiselanyl)pentanoic acid |
InChI |
InChI=1S/C10H18O4Se2/c11-9(12)5-1-3-7-15-16-8-4-2-6-10(13)14/h1-8H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
OEBYCAORNOSTJH-UHFFFAOYSA-N |
SMILES |
C(CC[Se][Se]CCCCC(=O)O)CC(=O)O |
Kanonische SMILES |
C(CC[Se][Se]CCCCC(=O)O)CC(=O)O |
Andere CAS-Nummern |
18285-95-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



